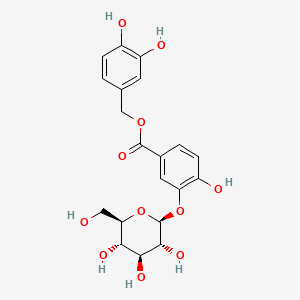
(3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydroxyphenyl)methyl 4-Hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoat ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung enthält mehrere Hydroxylgruppen und eine glykosidische Bindung, wodurch sie zu einem vielseitigen Molekül für chemische Reaktionen und Anwendungen wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3,4-Dihydroxyphenyl)methyl 4-Hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoat beinhaltet typischerweise eine mehrstufige organische Synthese. Der Prozess beginnt mit der Herstellung des Benzoatesters, gefolgt von der Einführung der glykosidischen Bindung durch Glykosylierungsreaktionen. Häufige Reagenzien, die verwendet werden, sind Glykosyl-Donoren und -Akzeptoren sowie Katalysatoren wie Lewis-Säuren, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Säulenchromatographie und Umkristallisation werden eingesetzt, um das Endprodukt zu reinigen. Die Skalierbarkeit des Syntheseprozesses ist für industrielle Anwendungen entscheidend und erfordert eine präzise Steuerung der Reaktionsparameter.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3,4-Dihydroxyphenyl)methyl 4-Hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole zu bilden.
Substitution: Der aromatische Ring ermöglicht elektrophilen Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.
Substitution: Elektrophile wie Halogene oder Nitrogruppen unter sauren Bedingungen.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre vielfältigen funktionellen Gruppen ermöglichen vielfältige chemische Modifikationen.
Biologie
In der biologischen Forschung sind die antioxidativen Eigenschaften der Verbindung von Interesse. Sie kann freie Radikale abfangen, was sie zu einem potenziellen Kandidaten für die Untersuchung von oxidativem Stress und damit verbundenen Krankheiten macht.
Medizin
Medizinisch gesehen legt die Struktur der Verbindung potenzielle therapeutische Anwendungen nahe, insbesondere bei der Entwicklung von Medikamenten, die auf oxidativen Stress und Entzündungen abzielen.
Industrie
Industriell kann die Verbindung bei der Synthese von Polymeren und anderen Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. erhöhter Stabilität und Reaktivität.
Wirkmechanismus
Der Mechanismus, durch den (3,4-Dihydroxyphenyl)methyl 4-Hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoat seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Hydroxylgruppen können Wasserstoffbrückenbindungen mit aktiven Zentren bilden und so die Aktivität von Enzymen beeinflussen, die an oxidativen Stresswegen beteiligt sind.
Wirkmechanismus
The mechanism by which (3,4-dihydroxyphenyl)methyl 4-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes involved in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3,4-Dihydroxyphenyl)methyl 4-Hydroxybenzoat
- (3,4-Dihydroxyphenyl)methyl 3-Hydroxybenzoat
Einzigartigkeit
Das Vorhandensein der glykosidischen Bindung und mehrerer Hydroxylgruppen unterscheidet (3,4-Dihydroxyphenyl)methyl 4-Hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoat von ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C20H22O11 |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
(3,4-dihydroxyphenyl)methyl 4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-6-10(2-4-12(14)23)19(28)29-8-9-1-3-11(22)13(24)5-9/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1 |
InChI-Schlüssel |
TVQKFBDPLYLFPN-BFMVXSJESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


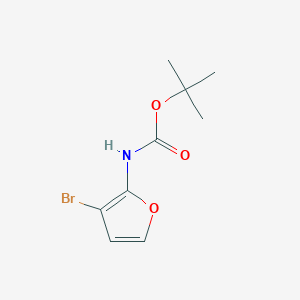
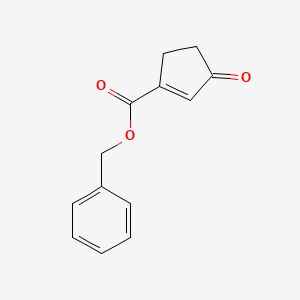
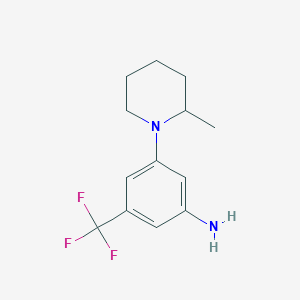
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
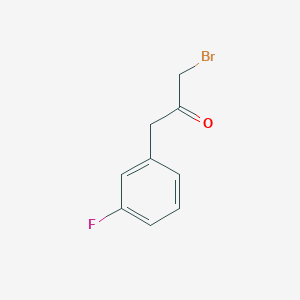
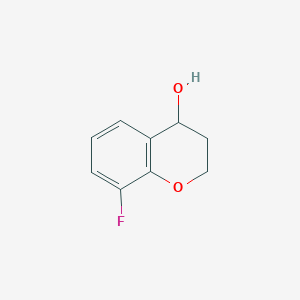
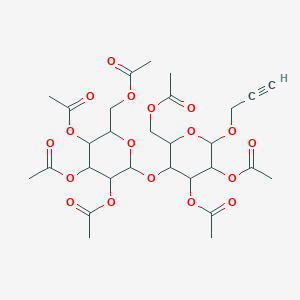
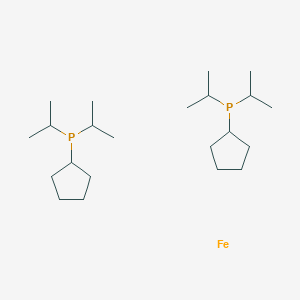
![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
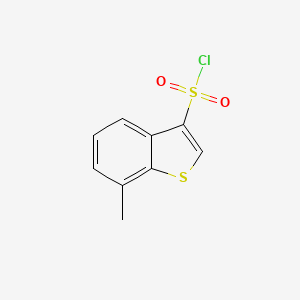


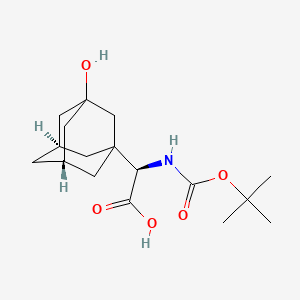
![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)
